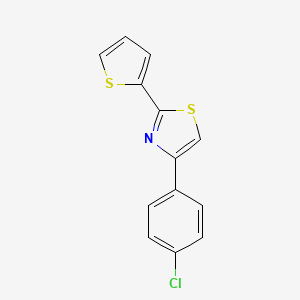
4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a chlorophenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a base, followed by cyclization with a thioamide. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or acetonitrile.
Catalyst: Bases such as potassium carbonate or sodium hydroxide.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-thiazole depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved can vary but often include key enzymes or receptors in the target organism.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(4-Chlorophenyl)-2-(furan-2-yl)-1,3-thiazole: Similar structure but with a furan ring instead of a thiophene ring.
4-(4-Bromophenyl)-2-(thiophen-2-yl)-1,3-thiazole: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-thiazole is unique due to the specific combination of its substituents, which can impart distinct electronic and steric properties
Properties
CAS No. |
113214-27-0 |
|---|---|
Molecular Formula |
C13H8ClNS2 |
Molecular Weight |
277.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-thiophen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C13H8ClNS2/c14-10-5-3-9(4-6-10)11-8-17-13(15-11)12-2-1-7-16-12/h1-8H |
InChI Key |
BDLJDPFCDPXGHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















